molecular formula C10H15N2O7P B607533 Foscarbidopa CAS No. 1907685-81-7

Foscarbidopa

Número de catálogo B607533
Número CAS: 1907685-81-7
Peso molecular: 306.21
Clave InChI: PQUZXFMHVSMUNG-JTQLQIEISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Foscarbidopa is a small molecule that is currently under investigation in clinical trials . It is a proagent of Carbidopa and acts as a dopamine receptor agonist . It is used in combination with Foslevodopa, another prodrug, for the treatment of Parkinson’s disease .


Molecular Structure Analysis

The chemical formula of Foscarbidopa is C10H15N2O7P . The exact mass is 306.06 and the molecular weight is 306.210 . The elemental composition is Carbon: 39.22%, Hydrogen: 4.94%, Nitrogen: 9.15%, Oxygen: 36.57%, and Phosphorus: 10.12% .

Aplicaciones Científicas De Investigación

  • Foslevodopa/Foscarbidopa for Parkinson’s Disease Treatment : Foslevodopa/foscarbidopa, known as ABBV-951, is a prodrug formulation used for subcutaneous infusion in patients with advanced Parkinson’s disease. This formulation provides stable levodopa and carbidopa exposure, minimizing fluctuations in levodopa concentration levels, thus maintaining consistent therapeutic effects. It has been well-tolerated and shown favorable safety profiles in clinical studies (Rosebraugh et al., 2021).

  • Scalable Synthesis for Parkinson's Disease Treatment : The scalable asymmetric syntheses of Foslevodopa and Foscarbidopa have been described, highlighting their utility in treating Parkinson's disease. These syntheses involve key chemical reactions to introduce the necessary molecular structures for therapeutic efficacy (Huters et al., 2021).

  • Pharmacokinetics in Different Populations : A study compared the pharmacokinetics of foslevodopa/foscarbidopa in healthy adult Japanese, Han Chinese, and White participants. This study found no significant differences in levodopa and carbidopa exposures among these ethnic groups, suggesting its consistent efficacy across different populations (Rosebraugh et al., 2022).

  • Carbidopa for Familial Dysautonomia : Studies have explored the use of carbidopa in treating familial dysautonomia, a genetic disorder. Carbidopa was found to be effective in reducing nausea and retching by inhibiting the formation of dopamine outside the brain (Norcliffe-Kaufmann et al., 2013).

  • Carbidopa in Enhancing Antimyopic Effects of Levodopa : A study investigating the coadministration of carbidopa with levodopa found enhanced antimyopic effects, particularly in the context of inhibiting the development of myopia. This suggests potential broader applications of these drugs beyond Parkinson’s disease (Thomson et al., 2021).

Safety And Hazards

Foscarbidopa is currently under investigation in clinical trials, and safety data is being collected . The most frequent adverse reactions reported in all Phase 3 studies in patients exposed to Foscarbidopa were infusion site events, hallucination, fall, and anxiety .

Direcciones Futuras

Foscarbidopa has been approved by NICE in England, Northern Ireland and Wales and the Scottish Medicines Consortium for people with Parkinson’s who experience movement related symptoms . This is the first new treatment for Parkinson’s that’s been approved by NICE in years and can be life-changing for people with severe movement related symptoms that are not managed by other Parkinson’s medications .

Propiedades

IUPAC Name

(2S)-2-hydrazinyl-3-(3-hydroxy-4-phosphonooxyphenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N2O7P/c1-10(12-11,9(14)15)5-6-2-3-8(7(13)4-6)19-20(16,17)18/h2-4,12-13H,5,11H2,1H3,(H,14,15)(H2,16,17,18)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQUZXFMHVSMUNG-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@](CC1=CC(=C(C=C1)OP(=O)(O)O)O)(C(=O)O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N2O7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbidopa 4'-monophosphate

CAS RN

1907685-81-7
Record name Foscarbidopa [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1907685817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Foscarbidopa
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16171
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 4'-Carbidopa phosphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FOSCARBIDOPA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NT8HCA4OO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
93
Citations
M Rosebraugh, EA Voight, EM Moussa… - Annals of …, 2021 - Wiley Online Library
… -to-foscarbidopa ratios of 4:1, 10:1, and 20:1. Foslevodopa and foscarbidopa were dissolved in … To evaluate the liquid stability of foslevodopa and foscarbidopa, liquid formulations at a …
Number of citations: 27 onlinelibrary.wiley.com
M Rosebraugh, W Liu, M Neenan… - Journal of Parkinson's …, 2021 - content.iospress.com
… Foslevodopa/foscarbidopa was able to provide stable LD and CD exposures in … /foscarbidopa had a favorable safety profile. The low PK fluctuation following foslevodopa/foscarbidopa …
Number of citations: 20 content.iospress.com
MJ Soileau, J Aldred, K Budur, N Fisseha… - The Lancet …, 2022 - thelancet.com
… efficacy results, foslevodopa-foscarbidopa offers continuous symptom control throughout the day. Moreover, this study confirmed the ability of the foslevodopa-foscarbidopa drug–device …
Number of citations: 22 www.thelancet.com
M Facheris, W Robieson, N Fisseha, D Standaert - 2021 - AAN Enterprises
… This study will provide important data on the safety and efficacy of foslevodopa/foscarbidopa, a potentially new advanced treatment option, delivered 24-hour/day via CSCI versus oral …
Number of citations: 1 n.neurology.org
M Rosebraugh, S Stodtmann, W Liu… - Parkinsonism & Related …, 2022 - Elsevier
Introduction The objective of this study was to compare the pharmacokinetics (PK) of levodopa (LD) from 24-h continuous subcutaneous infusion of foslevodopa/foscarbidopa to the LD …
Number of citations: 8 www.sciencedirect.com
AD Huters, J Stambuli, RC Klix… - The Journal of …, 2021 - ACS Publications
Foslevodopa (FLD, levodopa 4′-monophosphate, 3) and foscarbidopa (FCD, carbidopa 4′-monophosphate, 4) were identified as water-soluble prodrugs of levodopa (LD, 1) and …
Number of citations: 6 pubs.acs.org
J Aldred, E Freire-Alvarez, AV Amelin, A Antonini… - Neurology and …, 2023 - Springer
… The efficacy and safety of foslevodopa/foscarbidopa versus oral immediate-release LD/CD … and efficacy of 24-hour/day foslevodopa/foscarbidopa CSCI in patients with advanced PD. …
Number of citations: 7 link.springer.com
M Rosebraugh, S Stodtmann, W Liu, M Facheris - 2021 - AAN Enterprises
… Foslevodopa/foscarbidopa is a new investigational drug being … foslevodopa/foscarbidopa SC infusion or LCIG infusion. … 24-hour foslevodopa/foscarbidopa SC infusion to the abdomen …
Number of citations: 2 n.neurology.org
M Rosebraugh, M Facheris - 2023 - AAN Enterprises
… Results: Foslevodopa/foscarbidopa SC … /foscarbidopa and the LCIG regimens. Additionally, the degree of fluctuation of levodopa was similar but lower for foslevodopa/foscarbidopa …
Number of citations: 0 n.neurology.org
P Odin, R Pahwa, J Farmer, T Kimber, B Bergmans… - 2023 - AAN Enterprises
Objective: The aim of this analysis was to characterize the patient populations of two pivotal clinical trials with foslevodopa/foscarbidopa (LDP/CDP, also referred to as ABBV-951), an …
Number of citations: 0 n.neurology.org

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.